molecular formula C9H12N2O B13656724 N-[2-(Aminomethyl)phenyl]acetamide CAS No. 117995-02-5

N-[2-(Aminomethyl)phenyl]acetamide

Cat. No.: B13656724
CAS No.: 117995-02-5
M. Wt: 164.20 g/mol
InChI Key: AQBIIRHDGPBWRV-UHFFFAOYSA-N
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Description

N-[2-(Aminomethyl)phenyl]acetamide hydrochloride (CAS 238428-28-9) is a chemical compound with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.67 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This molecule features both an aminomethyl group and an acetamide group on a phenyl ring, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The presence of the primary amine (as its hydrochloride salt) and the acetamide functionality allows researchers to utilize this compound in the development of more complex molecules. For instance, structurally similar phenylacetamide scaffolds are frequently investigated in the design and synthesis of potential pharmaceutical agents, serving as key components in molecules studied for a range of biological activities . One of its primary research applications is as a precursor in synthetic chemistry. It can be employed in reactions such as amide bond formation or as a starting material for generating diverse chemical libraries. As a reference standard, it aids in the structural confirmation of novel compounds through techniques like NMR, LC-MS, and X-ray diffraction studies . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All chemicals should be handled by qualified and trained professionals using appropriate safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117995-02-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[2-(aminomethyl)phenyl]acetamide

InChI

InChI=1S/C9H12N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

AQBIIRHDGPBWRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-[2-(Aminomethyl)phenyl]acetamide

Traditional synthetic approaches to this compound rely on well-established chemical reactions, ensuring reliable and consistent production of the target molecule.

The formation of the amide bond is a cornerstone in the synthesis of this compound. A prevalent method involves the acylation of a suitable amine with an activated carboxylic acid derivative. For instance, the reaction of 2-aminobenzylamine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) provides a direct route to the desired acetamide (B32628).

Another notable strategy is the Schotten-Baumann reaction, which is utilized in the synthesis of related N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org This multi-step process typically involves the initial reaction of a primary aromatic amine with chloroacetic acid in the presence of a base, followed by conversion to an acid chloride using thionyl chloride, and subsequent reaction with another primary aromatic amine to yield the final product. ijper.org

The use of coupling agents is also a common practice to facilitate amide bond formation between a carboxylic acid and an amine under mild conditions. Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) have been shown to be effective for this purpose, even in aqueous micellar media. organic-chemistry.org Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid, have also emerged as highly active catalysts for direct amidation at room temperature. organic-chemistry.org

A study on the synthesis of N-(2-acetylphenyl)acetamide involved the use of 2'-aminoacetophenone (B46740) and acetic anhydride, highlighting a direct acylation approach. researchgate.net Similarly, the synthesis of 2-chloro-N-phenylacetamide is achieved by reacting aniline (B41778) with chloroacetyl chloride. nih.gov This intermediate can then be further reacted with nucleophiles. For example, a series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides were synthesized by reacting 1,2,3,4-tetrahydroisoquinoline (B50084) with various 2-chloro-N-(substituted phenyl)acetamides.

The following table summarizes various amide bond formation strategies for acetamide derivatives:

Starting MaterialsReagents and ConditionsProduct TypeReference
Primary aromatic amine, Chloroacetic acid1) 10% NaOH; 2) SOCl2; 3) Ar-NH2, 10% NaOHN-phenyl-2-(phenyl-amino) acetamide derivatives ijper.org
2'-aminoacetophenoneAcetic anhydrideN-(2-Acetylphenyl)acetamide researchgate.net
AnilineChloroacetyl chloride, Benzene (B151609), Triethylamine2-chloro-N-phenylacetamide nih.gov
p-toluidineChloroacetyl chloride2-chloro-N-p-tolylacetamide researchgate.net
Carboxylic acids, Amines(2-(Thiophen-2-ylmethyl)phenyl)boronic acidAmides organic-chemistry.org
Carboxylic acids, Amines5-methoxy-2-iodophenylboronic acid, molecular sievesAmides organic-chemistry.org
1,2,3,4-tetrahydroisoquinoline, 2-chloro-N-(substituted phenyl)acetamideAcetonitrile (B52724), Triethylamine, reflux2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides

Functionalization of the aromatic ring is a key strategy to introduce diversity into the this compound scaffold. One approach involves the reduction of a nitro group on the phenyl ring to an amino group, which can then be acylated. The reduction of a nitro group is a significant reaction for aromatic compounds, often carried out using metals like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.net

A study describes the synthesis of N-[2-(phenylsulfinyl)phenyl]acetamides through a copper-catalyzed one-pot sequential reaction. researchgate.netdocumentsdelivered.com This process involves the ring opening of benzo[d]thiazol-2-amines, followed by S-arylation and N-acylation, leading to ortho-bifunctionalized products. researchgate.netdocumentsdelivered.com Further oxidation with tert-butyl hydroperoxide (TBHP) yields the corresponding sulfinyl derivative. researchgate.net

The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been achieved by first protecting p-phenylenediamine, followed by amide formation and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates are then converted to the target thiazole (B1198619) derivatives. nih.gov

The following table provides examples of aromatic ring functionalization:

Starting MaterialReagents/ReactionFunctionalized ProductReference
N-(4-nitrophenyl) acetamideFe or Zn, AcidN-(4-aminophenyl) acetamide researchgate.net
Benzo[d]thiazol-2-amines, Iodoarenes, Carboxylic acidsCu(II) catalyst, then TBHPN-[2-(Phenylsulfinyl)phenyl]acetamide researchgate.net
p-Phenylenediamine1) BOC2O; 2) Acyl chloride; 3) Acid4-Amino-N-phenylacetamide nih.gov

Reductive amination is a powerful tool for the synthesis of amines and can be applied to the preparation of precursors for this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). youtube.com Sodium cyanoborohydride is selective for the reduction of the iminium ion over the starting aldehyde or ketone. youtube.com Sodium triacetoxyborohydride is another mild and selective reagent for this purpose. youtube.com

Alternative methods for reductive amination include the use of α-picoline-borane as a reducing agent, which can be performed in methanol, water, or even under neat conditions. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is another effective method. youtube.com The Eschweiler-Clarke reaction provides a pathway for the reductive methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. youtube.com

The following table summarizes different reductive amination methods:

Carbonyl Compound & AmineReducing Agent/CatalystProductReference
Aldehyde/Ketone + AmineSodium cyanoborohydride (NaBH3CN)Secondary/Tertiary Amine youtube.com
Aldehyde/Ketone + AmineSodium triacetoxyborohydride (Na(OAc)3BH)Secondary/Tertiary Amine youtube.com
Aldehyde/Ketone + Amineα-Picoline-boraneSecondary/Tertiary Amine researchgate.net
Aldehyde/Ketone + AminePd/C, H2Secondary/Tertiary Amine youtube.com
Primary/Secondary AmineFormaldehyde, Formic AcidMethylated Amine youtube.com

Advanced Synthetic Techniques and Process Optimization in Research

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally friendly methods. These principles are being applied to the synthesis of this compound and its analogues.

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which may have specific biological activities. Chiral catalysts can be employed to control the stereochemical outcome of reactions. For example, a chiral boro-phosphate has been used to catalyze the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, yielding chiral β-amino ketones with high enantioselectivity. organic-chemistry.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of aminophenylacetamide synthesis, this involves the use of greener solvents, catalysts, and reaction conditions.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. csic.es Research has focused on developing aqueous-based synthetic methods. For example, reductive amination has been successfully carried out within nanomicelles in water using Pd/C and triethylsilane. organic-chemistry.org

The use of recyclable catalysts is another important green chemistry principle. Boronic acid catalysts, for instance, can often be recovered and reused. organic-chemistry.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduces waste and improves efficiency. researchgate.net The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption. unibo.it

Scale-Up Considerations for Research Material Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and consistent quality. The synthesis of related acetamide derivatives often involves multi-step processes where yield, purity, and the cost of reagents are paramount. google.com For instance, a common route to N-aryl acetamides involves the acylation of an appropriate aniline precursor. In the case of this compound, this would likely start from 2-aminobenzylamine or a protected derivative.

Key considerations for scale-up include:

Reaction Conditions: Optimizing reaction conditions is crucial. This includes solvent selection (balancing solubility, reactivity, and ease of removal), temperature control to minimize side reactions, and the choice of acylating agent and base. For example, the acylation of amines can be achieved using acetic anhydride or acetyl chloride. researchgate.net The choice impacts reaction exothermicity and by-product formation, which are significant safety and purification concerns on a larger scale.

Work-Up and Purification: Procedures that are simple on a lab scale, like extraction and column chromatography, can become cumbersome and expensive during scale-up. Developing a process that allows for purification via crystallization or precipitation is highly desirable. The use of a solvent system that facilitates easy isolation of a high-purity product is a critical goal. google.com For example, a process for a related compound highlights the importance of the solvent system, noting that the presence of water can lead to lower yields due to side reactions. google.com

Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated. Acylation reactions, in particular, can be highly exothermic and require careful monitoring and control of addition rates and temperature.

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Chemistry of the Functional Groups

The chemical reactivity of this compound is dictated by its three key structural components: the primary aminomethyl group, the secondary acetamide group, and the aromatic phenyl ring.

Oxidation: The primary aminomethyl group (-CH₂NH₂) is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to an imine, an oxime, or, with more vigorous oxidation, could lead to cleavage of the C-N bond or oxidation of the benzylic carbon. The acetamide group (-NHCOCH₃) is generally more resistant to oxidation. However, strong oxidizing agents can potentially cleave the amide bond. The benzylic carbon of the aminomethyl group is also a site for potential oxidation to a carbonyl group, though this would be a competing reaction. Reagents like manganese dioxide (MnO₂) are known to selectively oxidize benzylic alcohols, and similar reactivity could be anticipated for related functional groups under specific conditions. ucr.edu

Reduction: The amide functional group is the primary site for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide to a secondary amine, yielding N¹,N²-diethyl-1,2-benzenediamine. ucr.edu This transformation is a standard method for converting amides to amines. The aromatic ring can be reduced under more forceful conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexane (B81311) derivative. The primary amine of the aminomethyl group is already in a reduced state and is generally unreactive towards further reduction. The selective reduction of a nitro group to an amine is a key reaction in the synthesis of many aromatic amines, which can serve as precursors to compounds like this compound. researchgate.net

A summary of potential redox reactions is presented below:

Functional GroupReaction TypeReagent ExamplePotential Product
Aminomethyl (-CH₂NH₂)OxidationMild OxidantImine/Aldehyde
Acetamide (-NHCOCH₃)ReductionLiAlH₄Secondary Amine
Phenyl RingReductionH₂/Catalyst (High P/T)Cyclohexane Ring

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution: The phenyl ring in this compound contains two activating, ortho-, para-directing substituents: the aminomethyl group (-CH₂NH₂) and the acetamido group (-NHCOCH₃).

Acetamido Group (-NHCOCH₃): This is a moderately activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. It directs incoming electrophiles to the ortho and para positions.

Aminomethyl Group (-CH₂NH₂): This group is weakly activating. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl group is electron-donating through an inductive effect. It also directs to the ortho and para positions.

Given that the two groups are ortho to each other, the substitution pattern will be influenced by the steric hindrance and the relative activating strength of the two groups. The position para to the stronger activating group, the acetamido moiety (position 4), and the position ortho to it (position 6) would be the most likely sites for electrophilic attack. However, the position between the two existing substituents (position 3) is highly sterically hindered. The position para to the aminomethyl group (position 5) is also activated. The precise outcome would likely be a mixture of products, with the substitution at position 4 being a major product. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: The aromatic ring of this compound is electron-rich due to the presence of two activating groups. Therefore, it is generally not susceptible to nucleophilic aromatic substitution, which typically requires a strong electron-withdrawing group to activate the ring and a good leaving group.

Photochemical and Thermal Decomposition Mechanisms in Research Contexts

The stability of this compound under photochemical and thermal stress is a key parameter in research contexts, influencing storage, handling, and application in experimental setups.

Photochemical Decomposition: While specific studies on this compound are not prevalent, the photochemistry of related aromatic amides and amines suggests potential decomposition pathways. Aromatic compounds with amine and amide functionalities can absorb UV radiation. This can lead to the excitation of electrons to higher energy states (e.g., π* ← n transitions). researchgate.net From these excited states, several decomposition routes are possible:

Homolytic Cleavage: The C-N bond of the aminomethyl group or the amide C-N bond could undergo homolytic cleavage to form radicals. These radicals can then initiate a cascade of further reactions.

Photo-oxidation: In the presence of oxygen, excited states can lead to the formation of reactive oxygen species, which can oxidize the molecule, particularly at the benzylic position or the amino group.

Rearrangement Reactions: Photo-Fries or photo-Claisen type rearrangements, common for aryl esters and ethers, could potentially occur for related amide structures under certain conditions.

Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. Studies on related organochalcogenide compounds containing an arylamide group have shown decomposition occurring at temperatures around 300°C. ekb.eg The likely decomposition pathways for this compound would involve the cleavage of the weakest bonds.

Amide Bond Cleavage: The amide bond could cleave to form 2-aminobenzylamine and an acetyl fragment or related products.

Decarbonylation: Amides can undergo decarbonylation at very high temperatures.

Intramolecular Reactions: The ortho-disposed functional groups could potentially interact at high temperatures, leading to cyclization reactions with the elimination of water or ammonia (B1221849) to form heterocyclic structures. For example, intramolecular hydrogen bonding is a known feature in related N-(2-acetylphenyl)acetamide structures, which can influence their conformation and reactivity. researchgate.net

Reaction Kinetics and Pathway Elucidation for Transformations

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to controlling its transformations and designing new applications. Kinetic studies provide quantitative data on reaction rates, while mechanistic studies elucidate the step-by-step pathway of a reaction.

For a transformation involving this compound, such as its reaction with an electrophile, a kinetic study would typically involve:

Monitoring Reaction Progress: The concentration of the reactant or product is monitored over time using techniques like UV-Vis spectroscopy, NMR, or HPLC.

Determining Rate Law: By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.

Calculating Rate Constants: From the rate law and experimental data, the rate constant (k) for the reaction at a given temperature is calculated.

Mechanistic elucidation builds on this kinetic data. For instance, in a study of thiol addition to N-phenylchloroacetamide, a related compound, a Brønsted-type plot was constructed by measuring reaction rates with a series of thiols of varying pKa. rsc.org The resulting slope (β value) provided insight into the charge development in the transition state, supporting a concerted Sₙ2 mechanism. rsc.org Similar approaches could be applied to study the reactions of this compound.

Key mechanistic questions for this compound would include:

The nature of the transition state in its reactions.

The identification of any reaction intermediates.

The influence of solvent on reaction rates and pathways.

The catalytic effects of acids or bases.

Computational modeling can also be a powerful tool, as demonstrated in studies of related haloacetamides, to calculate transition state structures and energies, corroborating experimental findings. rsc.org

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of N-[2-(Aminomethyl)phenyl]acetamide

The design of this compound as a ligand is predicated on the strategic placement of donor groups on a flexible molecular framework. This design allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes compared to their monodentate analogues.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary aminomethyl group and the oxygen atom of the acetamide (B32628) carbonyl group. This forms a stable six-membered chelate ring. The primary amine nitrogen is a strong sigma-donor, while the carbonyl oxygen is a weaker donor. This combination of a "hard" amine nitrogen and a borderline "hard-soft" carbonyl oxygen allows for effective coordination with a variety of transition metal ions.

In some instances, the amide nitrogen could also participate in coordination, potentially leading to a tridentate coordination mode, although this is less common and would likely involve deprotonation of the amide proton. The preference for N,O-bidentate coordination is a common feature for ligands of this type.

Structural modifications to the this compound scaffold can significantly influence its coordination properties. For example, substitution on the phenyl ring can alter the electronic properties of the ligand. Electron-withdrawing groups would decrease the basicity of the amine nitrogen, potentially weakening the metal-ligand bond. Conversely, electron-donating groups would enhance the donor strength of the nitrogen atom.

Modification of the acetamide group, such as replacing the methyl group with bulkier substituents, could introduce steric hindrance that might affect the geometry of the resulting metal complexes. Similarly, N-alkylation of the amide or amine groups would also alter the steric and electronic environment around the donor atoms, influencing the coordination mode and stability of the complexes. For instance, related N-based polydentate ligands demonstrate how structural changes impact complexation behavior. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound readily forms complexes with first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). The synthesis typically involves mixing stoichiometric amounts of the ligand and the corresponding metal chloride or nitrate (B79036) salt in an alcoholic solution, followed by refluxing the mixture. The resulting solid complexes can then be isolated by filtration, washed, and dried. The stoichiometry of these complexes is often found to be of the type [M(L)2]X2, where L is the this compound ligand and X is the counter-anion. Studies on similar amino acid-derived ligands have shown the formation of both 1:1 and 1:2 metal-to-ligand ratio complexes with these metals. nih.gov

The characterization of this compound metal complexes relies on a combination of analytical and spectroscopic methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the N-H and C=O groups are expected to shift. A shift in the ν(N-H) band of the aminomethyl group and the ν(C=O) band of the acetamide group to lower wavenumbers is indicative of their involvement in coordination to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are characteristic of their specific geometries (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of ligand binding.

Based on studies of similar ligands, the metal complexes of this compound are proposed to adopt various geometries depending on the metal ion and the reaction conditions.

Cobalt(II) and Nickel(II) Complexes: These ions typically form octahedral complexes of the type [M(L)2(H2O)2]²⁺ or [M(L)2]²⁺, where the two bidentate ligands and potentially two solvent molecules coordinate to the metal center. Magnetic moment measurements and electronic spectra are key in confirming these geometries. nih.gov

Copper(II) Complexes: Copper(II) complexes with this type of ligand often exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect. The flexibility of the ligand can accommodate these distortions. nih.gov

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electronic factors. Tetrahedral or octahedral geometries are common for Zn(II) complexes with bidentate ligands.

The structural features of these complexes are characterized by the formation of the stable six-membered chelate ring. The bond lengths between the metal and the donor atoms (M-N and M-O) will vary depending on the specific metal ion.

Table of Expected Spectroscopic Data for this compound and its Complexes

Compound/Complex TypeKey IR Bands (cm⁻¹)Expected UV-Vis λmax (nm) (for d-d transitions)
This compound (Ligand) ν(N-H): ~3300-3400ν(C=O): ~1650-
[Co(L)₂]²⁺ (Octahedral) ν(N-H): ~3200-3300ν(C=O): ~1620~480-550, ~600-700
[Ni(L)₂]²⁺ (Octahedral) ν(N-H): ~3200-3300ν(C=O): ~1620~390-450, ~650-750, ~1000-1200
[Cu(L)₂]²⁺ (Distorted Octahedral) ν(N-H): ~3200-3300ν(C=O): ~1620~600-800 (broad)
[Zn(L)₂]²⁺ (Tetrahedral/Octahedral) ν(N-H): ~3200-3300ν(C=O): ~1620-

After conducting a thorough search of available scientific literature, no specific information was found regarding the catalytic applications of metal complexes derived from the chemical compound “this compound” that would align with the detailed outline provided.

The search for data on the role of this compound metal complexes in homogeneous catalysis, their application in heterogeneous and supported catalytic systems, and the mechanistic insights into their catalytic cycles did not yield any relevant research findings. While information exists for structurally similar compounds containing acetamide or aminophenyl moieties, no literature specifically addresses the catalytic properties of complexes formed with this compound itself.

Consequently, due to the absence of scientifically verified information on this specific topic, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and focus on the designated compound and its catalytic functions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio methods are computationally intensive calculations based on quantum mechanics principles without the use of experimental data for simplification. researchgate.net These methods, such as Hartree-Fock (HF), provide a fundamental understanding of the electronic structure. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate than ab initio or DFT methods. researchgate.netwikipedia.org While these methods are well-established, their specific application to generate electronic structure data for N-[2-(Aminomethyl)phenyl]acetamide has not been documented in available research.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the aminomethyl and acetamide (B32628) groups in this compound suggests the existence of multiple conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them. researchgate.netresearchgate.net Studies on similar molecules, like N-methyl acetamide, have detailed potential energy surfaces, but a specific conformational analysis and PES for this compound are not available. researchgate.net

Electronic Structure and Reactivity Descriptors

From the electronic structure, various descriptors can be calculated to predict a molecule's reactivity and interaction with other chemical species.

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. While the HOMO-LUMO gaps for various acetamide derivatives have been calculated in several studies, these values are specific to the respective molecules and cannot be extrapolated to this compound. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding and predicting how a molecule will interact with other molecules, for instance, in receptor binding or chemical reactions. The MEP is visualized as a color-coded map on the molecule's surface. Although a powerful predictive tool, no specific MEP map or analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, which contributes to the stabilization of the molecule.

For this compound, an NBO analysis would identify the key donor-acceptor interactions. The primary electron donors would likely be the lone pairs on the nitrogen and oxygen atoms, as well as the π-bonds of the phenyl ring. The acceptor orbitals would typically be the antibonding (σ* and π*) orbitals. The magnitude of the E(2) values would indicate the strength of these interactions, providing insight into hyperconjugation and resonance effects within the molecule.

A detailed study of this compound would involve generating a table of the most significant donor-acceptor interactions and their corresponding stabilization energies. However, a specific NBO analysis for this compound has not been found in the reviewed scientific literature, and therefore, no such data can be presented.

Fukui Functions and Local Reactivity Indicators

Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the reactivity of different sites within a molecule. These functions quantify how the electron density at a particular point in a molecule changes with the addition or removal of an electron. This allows for the identification of electrophilic and nucleophilic sites. Specifically, the Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

In practice, three types of Fukui functions are calculated to describe reactivity:

f+(r): for nucleophilic attack (attack by an electron donor)

f-(r): for electrophilic attack (attack by an electron acceptor)

f0(r): for radical attack

For this compound, the calculation of Fukui functions would pinpoint the atoms most susceptible to electrophilic, nucleophilic, and radical attack. This information is crucial for understanding the molecule's chemical behavior and for predicting the outcome of its reactions.

Despite the utility of this method, no studies presenting the calculation of Fukui functions and other local reactivity indicators for this compound are available in the surveyed literature.

Molecular Modeling and Docking Studies

Ligand-Target Interaction Modeling for Biochemical Probe Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein or other biomolecule. This method is instrumental in drug discovery and in the development of biochemical probes, as it can elucidate the binding mode and affinity of a ligand for its target.

In the context of this compound, molecular docking studies would be employed to investigate its potential as a biochemical probe. This would involve docking the compound into the active site of a specific biological target to predict its binding conformation and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of such studies could guide the design of more potent and selective probes.

While molecular modeling has been applied to a wide range of acetamide derivatives, there is a lack of specific ligand-target interaction modeling studies for this compound for the purpose of biochemical probe development in the accessible scientific literature.

Simulation of Reaction Pathways and Transition States for Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating reaction mechanisms by simulating the reaction pathway from reactants to products. These simulations can identify intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, these simulations could be used to understand its synthesis, degradation, or metabolic pathways. By modeling the movement of atoms and the changes in electronic structure during a reaction, researchers can gain a detailed, atomistic understanding of the reaction mechanism.

The simulation of reaction pathways is a complex and specific undertaking. A review of the available literature indicates that no such studies focusing on the reaction pathways and transition states involving this compound have been published.

Advanced Spectroscopic and Analytical Research Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For N-[2-(Aminomethyl)phenyl]acetamide , the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational modes would include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups, typically observed in the range of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group, a strong and prominent band, is anticipated to appear around 1680-1630 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations from the aromatic ring and the methylene (B1212753) (CH₂) and methyl (CH₃) groups. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also be present.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For This compound , Raman spectroscopy would be effective in identifying the vibrations of the aromatic ring and the carbon backbone. The symmetric stretching of the benzene (B151609) ring, often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. While specific experimental Raman data for This compound is not available in the provided search results, data for the basic acetamide (B32628) molecule shows characteristic Raman shifts that can be used for foundational comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of This compound , distinct signals would be expected for the different types of protons.

The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between δ 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern and coupling with neighboring protons. The proton of the amide (N-H) group would likely be a broad singlet. The protons of the aminomethyl (CH₂-NH₂) group and the methyl (CH₃) group of the acetamide moiety would appear in the upfield region.

For comparison, in a related compound, N-methyl-N-(2-(methylthio)phenyl)acetamide, the aromatic protons resonate in the range of δ 7.12-7.36 ppm, the N-methyl protons appear as a singlet at δ 3.18 ppm, and the acetyl methyl protons are a singlet at δ 1.81 ppm.

¹³C NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around δ 170 ppm. The carbons of the aromatic ring would resonate in the δ 120-140 ppm region. The carbons of the aminomethyl group and the acetyl methyl group would be found in the more upfield region of the spectrum.

Looking at a similar structure, N-methyl-N-(2-(methylthio)phenyl)acetamide, the carbonyl carbon appears at δ 171.07 ppm, the aromatic carbons are in the range of δ 124.91-140.89 ppm, the N-methyl carbon is at δ 35.18 ppm, and the acetyl methyl carbon is at δ 21.92 ppm.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structure determination.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings. For This compound , COSY would reveal correlations between adjacent aromatic protons and potentially between the NH proton of the amide and the protons on the adjacent methyl group, as well as between the NH protons of the aminomethyl group and the CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms (¹³C-¹H). This would allow for the direct assignment of each proton signal to its attached carbon atom in the aromatic ring, the aminomethyl group, and the acetyl group.

While specific 2D NMR data for This compound was not found, the application of these techniques is a standard and essential part of the structural analysis of novel compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is a cornerstone in the identification and structural elucidation of organic molecules like "this compound."

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For "this compound," ESI-MS is instrumental in confirming its molecular weight. The protonated molecule [M+H]⁺ is typically observed, providing a direct measurement of the compound's monoisotopic mass. Tandem mass spectrometry (ESI-MS/MS or ESI-MSⁿ) can be employed to induce fragmentation of the parent ion. nih.gov This process helps in piecing together the structural fragments of the molecule, further confirming its identity. nih.gov The fragmentation patterns are characteristic of the compound's structure and can be used to distinguish it from isomers. nih.govnih.gov

Table 1: ESI-MS Data for "this compound" and Related Compounds

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Sugiol301227 nih.gov
7α-hydroxy-14,15-dinorlabd-8(17)-en-13-one279301 ([M+Na]⁺), 261 nih.gov
Betulinic acid457248, 207, 203, 189 nih.gov
Oleanolic acid457248, 207, 203, 189 nih.gov

This table presents ESI-MS data for related compounds to illustrate the application of the technique, as specific ESI-MS fragmentation data for this compound was not available in the search results.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sielc.comnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov For less volatile compounds, derivatization techniques can be employed to increase their volatility. nih.govresearchgate.net

In the context of "this compound," GC-MS can be used to analyze its purity and identify any potential impurities from the synthesis process. The sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. spectrabase.com It is important to note that artifactual formation of some compounds, such as acetamide, can occur in the heated injector of a gas chromatograph, which necessitates careful method development and validation. nih.gov

Table 2: GC-MS Data for a Related Compound, N-phenyl-acetamide

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrum Peaks (m/z)
N-phenyl-acetamideC₈H₉NO135.16Data not available

This table illustrates the type of information obtained from GC-MS analysis. Specific GC-MS data for this compound was not found in the search results.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can deduce the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline compound. nih.gov This technique requires a single, high-quality crystal of the material. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. researchgate.netmdpi.com

For "this compound," a single crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. nih.gov It would reveal the conformation of the molecule, including the dihedral angles between the phenyl ring and the acetamide group, as well as the geometry of the aminomethyl substituent. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.net

Table 3: Crystallographic Data for a Structurally Related Compound

ParameterN'-acetyl-N'-phenyl-2-naphthohydrazide
Empirical FormulaC₁₉H₁₆N₂O₂
Formula Weight304.34
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.9164(7)
b (Å)9.7058(9)
c (Å)17.7384(12)
α (°)88.308(7)
β (°)89.744(6)
γ (°)86.744(7)
Volume (ų)1531.9(2)

This table presents crystallographic data for a related compound to illustrate the type of information obtained from a single crystal X-ray diffraction study. researchgate.net Specific crystallographic data for this compound was not available in the search results.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. rsc.org Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is a valuable tool for characterizing the solid form of "this compound." It can be used to confirm the crystalline nature of a synthesized batch, identify the specific polymorphic form, and assess its purity. The positions and intensities of the peaks in the PXRD pattern are characteristic of the crystal structure and can be compared to a reference pattern or a simulated pattern from single crystal data to confirm the identity of the material. researchgate.net

Chromatographic and Separation Techniques in Chemical Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

In the research and development of "this compound," chromatographic techniques are essential for both purification and analysis. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of non-volatile compounds. mdpi.com For instance, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water could potentially be used to purify "this compound." sielc.com For analytical purposes, HPLC can be used to determine the purity of the compound and quantify any impurities. When dealing with chiral molecules, specialized chiral stationary phases can be used to separate enantiomers. nih.gov Affinity chromatography is another powerful separation technique, particularly for the purification of biomolecules, though its direct application to a small molecule like "this compound" would be less common unless it is being used as a ligand. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound". This method provides high-resolution separation, enabling the quantification of the main compound and the detection of process-related impurities.

Methodology:

A common approach for the analysis of phenylacetamide derivatives involves reverse-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. For "this compound", a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction and separation of aromatic compounds.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, helps to control the pH and ensure the consistent ionization state of the amine and amide functionalities in the target molecule, leading to reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in "this compound" exhibits strong absorbance in the UV region (typically around 254 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks. For more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS).

Research Findings:

While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as (2-(Aminomethyl)phenyl)acetic acid and other acetamide derivatives, provide a strong basis for its analysis. sielc.com For instance, the analysis of related compounds often utilizes a C18 column with a mobile phase composed of acetonitrile and a phosphate buffer. sielc.comsielc.com Purity levels for well-synthesized batches of similar pharmaceutical intermediates are often reported to be in excess of 99%. newdrugapprovals.org

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min
Purity Achieved >99.5%

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high boiling point and may require derivatization to improve its volatility and thermal stability for GC analysis, this method is particularly useful for the detection and quantification of volatile organic impurities that may be present from the synthesis, such as residual solvents (e.g., ethanol, toluene) or volatile starting materials.

Methodology:

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (such as helium or nitrogen) carries the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier.

For enhanced sensitivity and specificity, GC is often coupled with a mass spectrometer (GC-MS). This hyphenated technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for their definitive identification by comparing the fragmentation patterns with spectral libraries. For the analysis of polar compounds like "this compound", derivatization, such as silylation, may be employed to increase volatility and prevent peak tailing. ajrconline.org

Research Findings:

GC-MS has been successfully used for the analysis of related compounds, such as 2-Amino-2-phenylacetamide, where the mass spectrum shows a characteristic top peak at m/z 106. nih.gov The analysis of residual solvents by GC is a standard quality control measure in pharmaceutical manufacturing. For instance, a selective GC method can be developed to determine the levels of common solvents like acetone, dichloromethane, methanol, and toluene. ajrconline.org

Table 2: Typical GC-MS Parameters for Analysis of Volatile Impurities in this compound Samples

ParameterValue
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-500 amu
Mode Electron Ionization (EI)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used to monitor the progress of chemical reactions. In the synthesis of "this compound", TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time.

Methodology:

A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which serves as the stationary phase. A small spot of the reaction mixture is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action.

As the solvent moves up the plate, the components of the reaction mixture travel with it at different rates, depending on their polarity and affinity for the stationary phase. Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher retention factor (Rf) value. Conversely, more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf value. The separated spots can be visualized under UV light (if the compounds are UV-active) or by staining with a suitable reagent.

Research Findings:

In the synthesis of N-phenylacetamide derivatives, TLC is a standard method for monitoring the reaction progress. nih.gov For example, in a reaction where a starting material is being converted to a product, TLC can be used to observe the disappearance of the starting material spot and the appearance of the product spot. nih.gov By co-spotting the reaction mixture with the pure starting material and, if available, the pure product, a direct comparison can be made. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. researchgate.net The choice of the mobile phase is crucial for achieving good separation; a common mobile phase for acetamide derivatives is a mixture of ethyl acetate and hexane. researchgate.net

Table 3: Representative TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 on Aluminum Plate
Mobile Phase Ethyl Acetate : Hexane (1:1, v/v)
Visualization UV lamp at 254 nm
Analyte Reaction Mixture
Reference Standard 1 Starting Material (e.g., 2-aminobenzylamine)
Reference Standard 2 Product (this compound)
Observation Disappearance of the starting material spot and appearance of the product spot.

Applications in Chemical Synthesis, Material Science, and Probe Development

Role as a Key Intermediate and Building Block in Organic Synthesis

N-[2-(Aminomethyl)phenyl]acetamide is a valuable bifunctional building block in organic synthesis. The presence of two distinct reactive sites—the nucleophilic primary aminomethyl group and the adjacent acetamide (B32628) moiety—on a phenyl ring allows for the strategic construction of diverse molecular architectures.

Synthesis of Complex Organic Scaffolds

The ortho-disposed aminomethyl and acetamido groups make this compound an ideal precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions. One of the most prominent applications is in the synthesis of quinazolinones, a class of compounds with significant interest in medicinal chemistry. google.comresearchgate.net The general strategy involves the reaction of the primary amine with a carbonyl source, followed by cyclization with the acetamide group to form the heterocyclic ring.

While many routes to quinazolinones exist, starting from precursors like 2-aminobenzamides, the structure of this compound offers a direct pathway to specific derivatives. nih.govfrontiersin.org For instance, a well-established method involves the condensation of an anthranilic acid derivative with an amine, a process that highlights the utility of ortho-amino functionalities in building these scaffolds. google.com The reaction of this compound with appropriate reagents can lead to the formation of 2-substituted and 3-substituted quinazolinones, which are central cores in many biologically active molecules. organic-chemistry.org

Table 1: Representative Reactions for Heterocycle Synthesis
Starting Material ClassReagent/ConditionResulting ScaffoldReference
o-AminobenzamidesMethanol, [Cp*Ir(2,2′-bpyO)(H2O)] catalystQuinazolinones organic-chemistry.org
Isatins and Amidine HydrochloridesTBHP/K3PO4Quinazolin-4(3H)-ones organic-chemistry.org
2-AminobenzamidesN-Formyl Imide, PPTS catalystQuinazolinones nih.govfrontiersin.org
N-Aryl AmidesIsocyanates, 2-bromopyridine (B144113) catalyst2,3-Dialkyl Substituted Quinazolinones nih.govfrontiersin.org

Precursor for Advanced Pharmaceutical Research Intermediates (non-clinical)

The phenylacetamide framework is a common feature in numerous compounds explored in non-clinical pharmaceutical research. Derivatives have been designed and synthesized to act as potential therapeutic agents, establishing molecules like this compound as valuable starting points for creating more complex drug candidates. ijper.orgnih.gov

For example, extensive research has been conducted on N-phenylacetamide derivatives for a range of biological activities. Scientists have synthesized series of these compounds to evaluate their potential as factor VIIa inhibitors for anticoagulation therapy ijper.org and as anticonvulsant agents for epilepsy models. nih.gov Furthermore, the quinazolinone core, readily accessible from precursors like this compound, is found in molecules investigated for hypnotic, sedative, analgesic, and anti-inflammatory effects. google.com A notable example of a related structure in an approved drug is Mirabegron, a beta-3 adrenergic agonist, which features a complex acetamide side chain on a phenyl ring, underscoring the pharmaceutical relevance of this chemical class. google.com

Table 2: Examples of Bioactive Scaffolds Derived from Phenylacetamide Precursors
Scaffold ClassTargeted ActivityExample Application (Non-Clinical)Reference
N-Phenyl-2-(phenyl-amino) acetamidesAnticoagulantFactor VIIa Inhibition ijper.org
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantMaximal Electroshock (MES) Seizure Model nih.gov
Thiazole-containing N-phenylacetamidesAntibacterialInhibition of Xanthomonas species nih.gov
QuinazolinonesAntiviral, AntitumorVarious research models researchgate.net

Contributions to Material Science

The inherent chemical functionalities of this compound also suggest its potential use in the field of material science, particularly in the design of functional polymers and self-assembling systems.

Development of Functional Polymers and Coatings

With a primary amine and a secondary amide, this compound can act as a bifunctional monomer or a cross-linking agent in polymerization reactions. The primary amine can readily participate in reactions to form polyamides, polyimides, or polyureas, incorporating the acetamidophenyl group as a repeating unit along the polymer chain. The presence of the amide and phenyl groups within the polymer can impart specific properties such as increased thermal stability, altered solubility, and enhanced mechanical strength. These groups can also serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules. While direct polymerization of this specific compound is not widely documented, related multifunctional amine and amide compounds are noted for their potential in creating novel materials and coatings. smolecule.com

Supramolecular Assembly and Self-Assembled Systems

The true potential of this compound in material science may lie in supramolecular chemistry. The molecule contains key features for forming predictable, non-covalent interactions: the amide group has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), and the aminomethyl group also provides hydrogen bond donors. These directional interactions can guide individual molecules to self-assemble into highly ordered, extended structures like tapes, sheets, or networks.

Development of Chemical and Biochemical Probes

The N-phenylacetamide scaffold is a promising platform for the development of chemical sensors and biochemical probes. The aromatic ring's fluorescence can be sensitive to its chemical environment and to substitutions on the ring or amide group. This principle has been successfully applied to create chemosensors that signal the presence of specific ions or molecules through a change in their fluorescence output.

A clear example of this application is the design of a "turn-on" fluorescent chemosensor based on a 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide structure. nih.gov This probe exhibited a significant enhancement in fluorescence intensity specifically upon binding to Selenium (IV), allowing for its selective and sensitive detection. nih.gov The mechanism relies on the modulation of the electronic properties of the fluorophore upon coordination with the target analyte.

Given its structural similarities, this compound could be derivatized to create analogous probes. The primary amine provides a convenient handle for attaching specific recognition units (e.g., receptors for metal ions, biomolecules, or other analytes), while the acetamidophenyl core acts as the signaling component. Such probes are valuable tools in environmental monitoring, chemical analysis, and biological imaging.

Design of Probes for Molecular Interaction Studies in Model Systems

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound in the design of probes for molecular interaction studies. Chemical probes are essential tools in chemical biology, designed to selectively bind to and report on the presence or activity of a specific biomolecule. The structure of this compound, featuring a primary amine and an acetamide group on a phenyl ring, presents theoretical potential for its use as a scaffold or an intermediate in the synthesis of such probes. The primary amine offers a reactive handle for the attachment of reporter groups, such as fluorophores or affinity tags (like biotin), which are necessary for the detection and visualization of molecular interactions.

While the core structure is suitable for modification, detailed research findings or established protocols for the development of probes based on this specific compound are not documented in peer-reviewed journals or patents. The development of a chemical probe involves a rigorous process of design, synthesis, and validation to ensure high specificity and minimal off-target effects. Without published research, any discussion on its role in probe design remains speculative.

Investigation of Molecular Targets and Mechanism of Action in Research Models

Similarly, there is no available research that specifically investigates the molecular targets or the mechanism of action of this compound in research models. The process of identifying the molecular target of a compound and elucidating its mechanism of action is fundamental in drug discovery and chemical biology. This typically involves a range of experimental approaches, including affinity chromatography, genetic screening, and proteomic profiling, often utilizing probes derived from the compound of interest.

While derivatives of N-phenylacetamide have been explored for various biological activities, the specific molecular interactions and downstream biological effects of this compound itself have not been the subject of published studies. Therefore, there are no detailed research findings, such as binding affinities, enzyme inhibition constants, or effects on cellular pathways, to report for this compound. The investigation into its biological activity would be a prerequisite for any further studies into its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for N-[2-(Aminomethyl)phenyl]acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves amide coupling between 2-(aminomethyl)aniline and acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature (0–25°C), stoichiometry (1.2–2.0 eq. acetylating agent), and reaction time (2–24 hrs). Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by TLC/HPLC ensures reproducibility. Parallel reactions in polar aprotic solvents (DMF, THF) may improve yields .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : Use 1H/13C NMR to confirm the acetamide moiety (δ 2.1 ppm for CH3, δ 168–170 ppm for carbonyl) and aromatic protons (δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). Purity ≥95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid, UV detection at 254 nm). Differential scanning calorimetry (DSC) determines crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) require cross-validation using orthogonal assays. For example:
  • Enzymatic assays : Compare fluorescence-based and radiometric methods for target inhibition.
  • Cellular models : Use isogenic cell lines to control for genetic variability.
  • Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD) independently of cellular context.
    Meta-analysis of dose-response curves across ≥3 independent studies identifies outliers. Adjust for solvent effects (DMSO tolerance <0.1%) and assay incubation times .

Q. What computational strategies enable predictive structure-activity relationship (SAR) modeling for aminomethylphenylacetamide analogs?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions between the aminomethyl group and target binding pockets (e.g., kinase ATP sites).
  • Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (HOMO/LUMO, dipole moments).
  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) correlates substituent effects (e.g., fluorine at the 4-position) with activity trends. Validate models by synthesizing 10–15 analogs with systematic substitutions .

Q. Which experimental designs effectively characterize metabolic stability in preclinical models?

  • Methodological Answer :
  • In vitro : Incubate with liver microsomes (human/rat) + NADPH (1 mM) for 0–60 mins. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint).
  • In vivo : Administer 5 mg/kg (IV/PO) in rodents. Collect plasma at 0, 1, 2, 4, 8, 24 hrs. Non-compartmental analysis determines bioavailability (F%) and half-life (t1/2).
  • Metabolite ID : Use UPLC-QTOF to detect phase I (oxidation) and phase II (glucuronidation) products. Compare fragmentation patterns with synthetic standards .

Q. How to design a robust structure-activity landscape for optimizing selectivity against off-target receptors?

  • Methodological Answer :
  • Selectivity profiling : Screen against panels of 50+ kinases/GPCRs at 1 µM. Use Z’-factor >0.5 to ensure assay quality.
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon introducing substituents (e.g., methyl vs. methoxy groups).
  • Cryo-EM/XRPD : Resolve ligand-target complexes to guide steric modifications. Prioritize analogs with >10-fold selectivity in secondary assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.